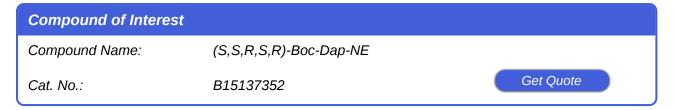


# The Versatile Toolkit: Applications of Orthogonally Protected Diaminopropionic Acid in Research

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Orthogonally protected diaminopropionic acid (Dap) is a non-proteinogenic amino acid that has become an invaluable tool in chemical biology, peptide chemistry, and drug development. Its unique structure, featuring two amino groups that can be selectively protected and deprotected, allows for the precise introduction of chemical modifications, conformational constraints, and branching points within peptides and other biomolecules. This capability has unlocked a wide range of applications, from probing protein structure and function to developing novel therapeutics.

# **Core Applications in Research**

The utility of orthogonally protected Dap stems from the ability to employ distinct protecting groups on the  $\alpha$ -amino and  $\beta$ -amino groups, which can be removed under different chemical conditions. Common orthogonal protection schemes include the use of fluorenylmethyloxycarbonyl (Fmoc) for the  $\alpha$ -amino group, which is base-labile, in combination with acid-labile groups like tert-butyloxycarbonyl (Boc) or groups removable by specific reagents, such as allyloxycarbonyl (Alloc), on the  $\beta$ -amino group.[1][2][3][4][5]

Key research applications include:

## Methodological & Application





- Peptide Synthesis and Modification: Orthogonally protected Dap is a fundamental building block in solid-phase peptide synthesis (SPPS) for creating complex peptides with specific modifications.[1][4][6][7][8][9][10][11]
- Probing Protein Structure and Function: By substituting natural amino acids like lysine with Dap, researchers can investigate the influence of side-chain length, charge, and hydrogen bonding on protein folding, stability, and interactions.[6][12]
- Development of Constrained Peptides and Peptidomimetics: The two amino groups of Dap can be used as anchor points for cyclization, creating conformationally constrained peptides with enhanced stability and binding affinity.[2][13][14][15]
- Bioconjugation and Labeling: The free amino group of Dap, after selective deprotection, serves as a handle for attaching various molecules, including fluorophores, drugs, and polyethylene glycol (PEG).[16][17][18][19]
- Drug Delivery: Peptides incorporating Dap have been designed to be pH-sensitive, enabling the development of vectors for gene and drug delivery that respond to the acidic environment of endosomes.[20]
- Antibiotic and Siderophore Synthesis: Dap is a natural precursor to certain antibiotics and siderophores, making its protected forms essential for the synthesis of these molecules and their analogs.[21][22]
- Inhibition of Advanced Glycation Endproducts (AGEs): N-terminal Dap peptides have shown
  potential as scavengers of reactive dicarbonyl species like methylglyoxal, which are
  implicated in the formation of AGEs associated with aging and diabetes.[23]
- Synthesis of Branched Peptides: The β-amino group provides a site for the synthesis of branched peptides, which can be used to create multivalent ligands and vaccine candidates.
   [24]
- Lanthipeptide Synthesis: As a precursor to dehydroalanine (Dha), Dap is crucial for the synthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial activity.[25]



# **Quantitative Data Summary**

The following tables summarize key quantitative data from the synthesis and application of orthogonally protected Dap derivatives.

Table 1: Yields of Orthogonally Protected Dap Synthesis

Starting Material	Synthetic Method	Protecting Groups (Να, Νβ)	Reported Yield	Reference
N(α)-Boc- Asp(OBn)-OH	Curtius Rearrangement	Boc, Cbz	Not specified, described as efficient and cost-effective	[12]
Nα-Fmoc-O-tert- butyl-d-serine	Reductive Amination & Oxidation	Fmoc, Tosyl	82% (for a key intermediate)	[2]
Nα-Fmoc-O-tert- butyl-d-serine	Reductive Amination & Oxidation	Fmoc, Boc	Not specified in abstract	[2]
Fmoc-Asp-5- oxazolidinone	Curtius Rearrangement	Fmoc, Boc/Z/Alloc	Not specified in abstract	[1]

# **Experimental Protocols**

# Protocol 1: Synthesis of $N(\alpha)$ -Boc- $N(\beta)$ -Cbz-2,3-diaminopropionic acid via Curtius Rearrangement

This protocol is adapted from the efficient synthesis method described by Englund et al. (2004). [6][12]

#### Materials:

N(α)-Boc-Asp(OBn)-OH



- Diphenylphosphoryl azide (DPPA)
- Triethylamine (TEA)
- Toluene, anhydrous
- Benzyl alcohol
- Copper(I) chloride (CuCl)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO4)
- Silica gel for column chromatography

#### Procedure:

- Acyl Azide Formation:
  - Dissolve N(α)-Boc-Asp(OBn)-OH (1 equivalent) and TEA (1.1 equivalents) in anhydrous toluene.
  - Cool the solution to 0 °C in an ice bath.
  - Slowly add DPPA (1.1 equivalents) to the stirred solution.
  - Allow the reaction to warm to room temperature and stir for 3 hours.
- Curtius Rearrangement and Isocyanate Trapping:
  - Heat the reaction mixture to reflux (approximately 110 °C) for 2 hours to facilitate the Curtius rearrangement to the isocyanate.



- Cool the reaction mixture to room temperature.
- Add benzyl alcohol (1.5 equivalents) and a catalytic amount of CuCl.
- Stir the mixture at room temperature overnight.
- · Work-up and Purification:
  - Dilute the reaction mixture with EtOAc.
  - Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
  - Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
  - Purify the crude product by silica gel column chromatography to yield  $N(\alpha)$ -Boc- $N(\beta)$ -Cbz-2,3-diaminopropionic acid benzyl ester.
- Final Deprotection (if required):
  - The benzyl ester can be removed by hydrogenolysis to obtain the free carboxylic acid.

# Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-Dap(Alloc)-OH

This protocol outlines a standard manual SPPS cycle for incorporating an Fmoc-Dap(Alloc)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).[7][8][17]

#### Materials:

- Fmoc-protected peptide-resin
- 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- DMF
- Dichloromethane (DCM)
- Fmoc-Dap(Alloc)-OH



- Coupling reagent (e.g., HATU, HBTU)
- Base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine)

#### Procedure:

- Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
  - Drain the solution.
  - Repeat the piperidine treatment for another 10-15 minutes.
  - Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) and DMF (3 times) to remove residual piperidine.
- Coupling of Fmoc-Dap(Alloc)-OH:
  - In a separate vial, dissolve Fmoc-Dap(Alloc)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF.
  - Allow the mixture to pre-activate for 1-2 minutes.
  - Add the activated amino acid solution to the deprotected peptide-resin.
  - Agitate the mixture for 1-2 hours at room temperature.
  - To monitor reaction completion, a small sample of resin can be tested with a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
- Washing:



- o Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

# **Protocol 3: Selective Deprotection of the Alloc Group**

This protocol allows for the modification of the Dap side chain while the peptide remains on the solid support.[7][17]

#### Materials:

- Fully assembled, Nα-Fmoc protected peptide-resin containing a Dap(Alloc) residue
- Anhydrous DCM
- Phenylsilane (PhSiH3)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

#### Procedure:

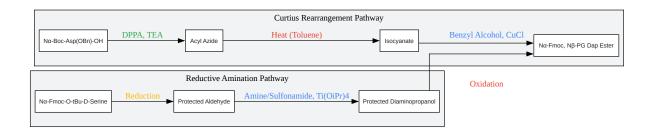
- Resin Preparation: Wash the peptide-resin with anhydrous DCM (5 times for 1 minute each).
- Deprotection Cocktail: Prepare a deprotection cocktail of Pd(PPh3)4 (0.1-0.25 equivalents relative to the Alloc group) and PhSiH3 (10-20 equivalents) in anhydrous DCM.
- Cleavage Reaction:
  - Add the deprotection cocktail to the resin.
  - Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes at room temperature. The reaction vessel should be protected from light.
  - Repeat the treatment with a fresh deprotection cocktail for another 30-60 minutes to ensure complete removal.
- Washing:



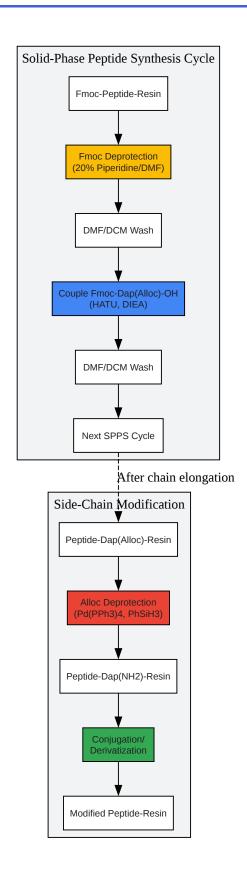
- o Drain the reaction mixture.
- $\circ$  Wash the resin thoroughly with DCM (5 times), DMF (5 times), and finally DCM (5 times) to remove the catalyst and byproducts. The resin now has a free  $\beta$ -amino group on the Dap residue, ready for further modification.

# **Visualizations**

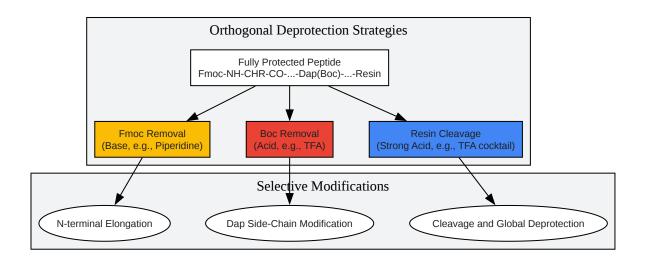












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